1-(2,3-二甲氧基苯基)-1-甲苯磺酰甲基异腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

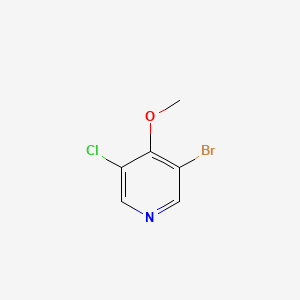

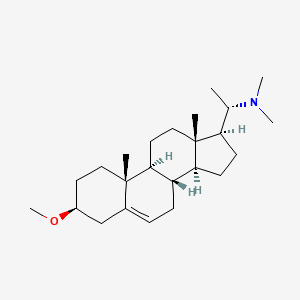

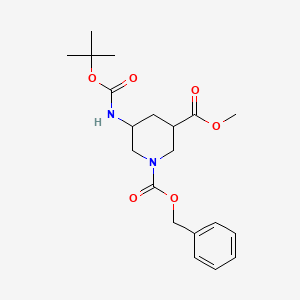

“1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide” is a complex organic compound. It contains a phenyl ring with two methoxy groups attached at the 2nd and 3rd positions. The tosylmethyl isocyanide group is attached to the phenyl ring. This compound likely belongs to the class of organic compounds known as aromatic isocyanides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, two methoxy groups, a tosylmethyl group, and an isocyanide group . The exact structure would need to be determined through spectroscopic methods such as IR, NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the phenyl ring, the methoxy groups, the tosylmethyl group, and the isocyanide group . The exact reactions would depend on the conditions and the reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in polar solvents. The aromatic ring and the isocyanide group might contribute to its reactivity .

科学研究应用

异腈插入钯-碳键

异腈插入配合物的钯-碳键已被广泛研究,提供了对结构和机理方面的见解。甲苯磺酰甲基异腈 (TosMIC) 被证明可以插入具有双齿氮配体的配合物的 Pd-Me 键,从而形成各种中间体。该过程已使用核磁共振和红外光谱表征,证明了异腈取代卤化物,随后甲基迁移。反应动力学揭示了异腈插入涉及的步骤,提供了对反应机理的更深入理解 (Delis 等人,1997)。

与乙炔迈克尔受体的反应

甲苯磺酰甲基异腈在室温下在碱的存在下与各种乙炔迈克尔受体(如丙酸甲酯和乙炔二甲酸二甲酯)反应。该反应产生 1:2 加合物,包括 3-(1-吡咯基)丙烯酸甲酯衍生物。该反应的温度依赖性允许分离中间体,从而为反应途径和吡咯作为中间体的形成提供了有价值的见解 (Saikachi、Kitagawa 和 Sasaki,1979)。

氧化二聚和配体合成

取代的邻甲氧基苯基异腈(包括具有二甲氧基的异腈)可以氧化二聚以生成双齿双异腈和环状四齿四异腈配体。该过程涉及异腈通过其锂化中间体二聚,从而形成可作为过渡金属化合物配体的衍生物。这种合成途径为开发用于配位化学的复杂配体开辟了新的可能性 (Ito、Kobayashi 和 Saegusa,1986)。

氧化反应中的自由基中间体

甲苯磺酰甲基异腈与三氧化铁八乙基卟啉二聚体反应产生自由基中间体,这对于理解卟啉的氧化机制至关重要。这些中间体,例如双(甲苯磺酰甲基异腈)铁(II) 5-氧代八乙基卟啉 π-中性自由基,在绿血红素的形成中起着重要作用,提供了对血红素和卟啉化学中氧化转化过程的见解 (Masuoka 和 Itano,1987)。

辐照下的聚合和氧化

在三重态氧的存在下辐照会导致芳基和脂环异腈(包括二甲氧基苯基异腈)的聚合和光自动氧化。该过程导致形成相应的异氰酸酯,并突出了芳香烃对反应的影响。对这些反应的研究有助于我们理解特定条件下的聚合和氧化过程 (BoyerJoseph 等人,1981)。

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The products of these reactions can be transformed into a variety of cyclohexanol derivatives .

Result of Action

The products of sm cross-coupling reactions, in which similar compounds participate, can be transformed into potentially useful intermediates for biologically important materials .

Action Environment

The sm cross-coupling reactions, in which similar compounds participate, are known for their exceptionally mild and functional group tolerant reaction conditions .

未来方向

属性

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-12-8-10-13(11-9-12)23(19,20)17(18-2)14-6-5-7-15(21-3)16(14)22-4/h5-11,17H,1,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQXJHWREIZUKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)OC)OC)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)

![methyl 2-{[2-(4-methoxyphenyl)ethyl]amino}acetate](/img/no-structure.png)

![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)